molecular formula C9H18 B086175 Trans-4-NONENE CAS No. 10405-85-3

Trans-4-NONENE

Cat. No. B086175
CAS RN: 10405-85-3
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-VQHVLOKHSA-N
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Description

Synthesis Analysis

Trans-4-NONENE itself is not extensively covered in the available literature; however, its derivative, HNE, results from lipid peroxidation involving radical-dependent oxidative routes. This process includes the formation of hydroperoxides, alkoxyl radicals, epoxides, and results in a variety of end products including HNE from the methyl end of the oxidized fatty chain (Spickett, 2013).

Molecular Structure Analysis

Trans-4-NONENE is part of the larger family of hydroxyalkenals, with HNE being specifically noted for its α,β-unsaturated aldehyde structure, contributing to its high reactivity and biological significance. The structure contains an aldehyde group, a double bond between the second and third carbons, and a hydroxyl group at the fourth carbon (Sonowal & Ramana, 2019).

Chemical Reactions and Properties

HNE, the oxidized form of Trans-4-NONENE, participates in various chemical reactions, particularly in forming adducts with proteins and DNA due to its reactive aldehyde group. This reactivity is central to its biological effects, influencing cell signaling pathways, and contributing to pathological states when in excess (Dianzani, Barrera, & Parola, 1999).

Physical Properties Analysis

While specific details on the physical properties of Trans-4-NONENE are scarce, the properties of its oxidation product, HNE, such as its reactivity and solubility, impact its biological functions and distribution within the body. The physical attributes directly influence HNE's interaction with cellular components and its role in signaling and damage mechanisms.

Chemical Properties Analysis

The chemical properties of Trans-4-NONENE, particularly through its product HNE, include reactivity with nucleophilic sites in biomolecules, leading to modifications that affect cellular functions and structures. HNE’s ability to form adducts and influence signaling pathways underlines the chemical properties significant to oxidative stress and tissue damage processes (Aldini, Carini, Yeum, & Vistoli, 2014).

Scientific Research Applications

  • Cellular Level Determination : HNE can be determined at cellular levels using electrospray mass spectrometry. This method offers high precision and lower detection limits, and it allows direct analysis from cell extracts without the need for derivatization. This technique was successfully applied to quantify HNE in human T cell leukemia extracts (Gioacchini et al., 1999).

  • Metabolism Study : The metabolic pathway of HNE was investigated using cytochrome P450 4A family in mouse models. This study provides insights into the oxidative metabolism of HNE in biological systems (Guéraud et al., 1999).

  • Analytical Chemistry : A method for determining HNE in biological samples using high-performance liquid chromatography and mass spectrometry was developed. This approach involves the formation of derivatives of HNE for sensitive and selective measurement (Selley et al., 1989).

  • Enzymatic Oxidation : The enantioselective oxidation of HNE by aldehyde dehydrogenases (ALDHs) was studied, revealing how different ALDH isozymes and the presence of Mg2+ ions can influence the oxidation process (Břicháč et al., 2007).

  • Protein Modification Studies : Research on the nonoxidative modification of protein nucleophiles by trans-4-Oxo-2-nonenal (ONE) helps understand the chemistry of HNE-protein interactions and the formation of pyrroles, which are important in understanding HNE's biological effects (Zhang et al., 2003).

  • Role in Platelet Function : HNE's effect on platelet function, including its potential role in controlling platelet function by regulating phospholipase A2 activity, was explored. This shows the biological importance of HNE in blood physiology (Selley et al., 1988).

  • Chemistry and Analysis : Advances in the chemistry and analysis of HNE were reviewed, emphasizing its formation, metabolism, detection, and biological interactions. This comprehensive review underscores HNE's significance in oxidative stress and related pathologies (Spickett, 2013).

Safety And Hazards

Trans-4-NONENE is classified as a flammable liquid and vapour. It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed, and grounding and bonding of the container and receiving equipment is advised .

properties

IUPAC Name

(E)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873999
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-NONENE

CAS RN

10405-85-3
Record name 4-Nonene, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NONENE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
H Kuno, M Shibagaki, K Takahashi, I Honda… - Bulletin of the …, 1992 - journal.csj.jp
… of 1-nonene and trans-4-nonene was performed over catalysts … -nonene, R: initial rate of trans-4-nonene) is approximately 2. On … and trans-4-nonene using the CVD-modified catalyst. …
Number of citations: 12 www.journal.csj.jp
H Kuno, M Shibagaki, K Takahashi, I Honda… - Studies in Surface …, 1993 - Elsevier
Platinum-support zeolites coupled with silicon alkoxides were prepared by the Chemical Vapor Deposition (CVD) method. With this catalyst system, it was demonstrated that the …
Number of citations: 1 www.sciencedirect.com
RA Benkeser, FG Belmonte - The Journal of Organic Chemistry, 1984 - ACS Publications
… In order to establish whether these isomeric trans-alkenes were formed by a base-catalyzed7 isomerization of the double bond in the major product, trans-4-nonene was subjected to …
Number of citations: 14 pubs.acs.org
J Valverde-Canossa… - EGS-AGU-EUG Joint …, 2003 - ui.adsabs.harvard.edu
… The selected alkenes were: trans-4-octene, trans-5-decene, 1-heptene, 1-octene, 1-nonene, 1-decene, 1-undecene, trans-4-nonene and trans-4-decene. The samples were analysed …
Number of citations: 0 ui.adsabs.harvard.edu
V Mougel, C Copéret - Chemical Science, 2014 - pubs.rsc.org
… b TOF is defined here as the number of new alkenes produced per W atom and unit of time, without accounting for isomerization of the precursor to trans-4-nonene. c Time to equilibrium …
Number of citations: 56 pubs.rsc.org
H Kuno, M Shibagaki, K Takahashi, I Honda… - Bulletin of the …, 1991 - journal.csj.jp
… In the case of a mixture of 1-nonene and trans4-nonene, the … of l-nonene and trans-4-nonene was carried out over several CVD-… of l-nonene and trans-4-nonene was carried out over a …
Number of citations: 9 www.journal.csj.jp
Y Tanaka, H Sato, Y Nakafutami, H Iwasaki… - Polymer Journal, 1982 - nature.com
… C NMR measurements showed these partial ozonolysis products to be 5-methyl-cis-5-decene-2,9-diol, 5-methyl-trans-4-nonene-1,8-diol, and 5,8-dimethyl-trans,cis-4,8-tridecadiene-1, …
Number of citations: 4 www.nature.com
S Rang, K Kuningas, A Orav, O Eisen - Chromatographia, 1977 - Springer
The retention indices (I) and their structural increments (σl/C, H, Δl) of C 6 −C 14 n-alkenes on polyphenyl ether (PFE) and C 12 −C 14 n-alkenes on polyethylene glycol 4000 (PEG) at …
Number of citations: 22 link.springer.com
VEF Heinzen, MF Soares, RA Yunes - Journal of Chromatography A, 1999 - Elsevier
A new index is proposed for the prediction of the chromatographic retention of the cis- and trans-n-alkene isomers and alkanes. This index is based on the hypothesis that the …
Number of citations: 58 www.sciencedirect.com
ES Souza, CA Kuhnen, BS Junkes… - … of Chemometrics: A …, 2008 - Wiley Online Library
A new semi‐empirical electrotopological index, I SET , for quantitative structure–retention relationships (QSRR) models was developed based on the refinement of the previously …

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